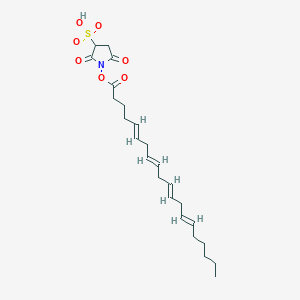![molecular formula C9H14O3 B12930722 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-one](/img/structure/B12930722.png)
7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-6,8-dioxaspiro[35]nonan-2-one is a chemical compound with the molecular formula C9H16O3 It is characterized by its unique spirocyclic structure, which includes two oxygen atoms in a dioxaspiro configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-one typically involves the reaction of 7,7-dimethyl-6,8-dioxaspiro[3.5]nonane with specific reagents under controlled conditions. One common method includes the use of phenylmethoxy derivatives as intermediates . The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and minimize by-products. Industrial methods also focus on cost-effectiveness and scalability to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact pathways and targets can vary depending on the context of its use, whether in a chemical reaction or a biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with similar structural features but different functional groups.
7,7-Dimethylspiro[3.5]nonan-2-one: A structurally related compound with slight variations in the spirocyclic framework.
Uniqueness
7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-one is unique due to its specific dioxaspiro configuration, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its importance compared to similar compounds.
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
7,7-dimethyl-6,8-dioxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H14O3/c1-8(2)11-5-9(6-12-8)3-7(10)4-9/h3-6H2,1-2H3 |
InChI-Schlüssel |
ONGDDHPWOHTDQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC2(CC(=O)C2)CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


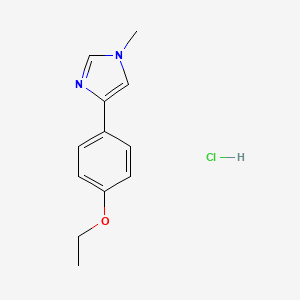
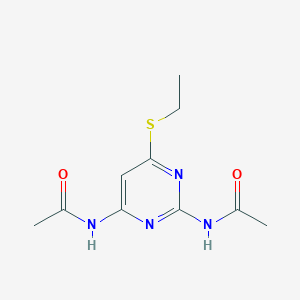
![6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride](/img/structure/B12930666.png)

![5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene](/img/structure/B12930678.png)
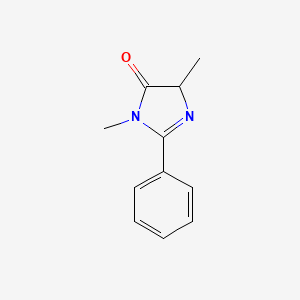

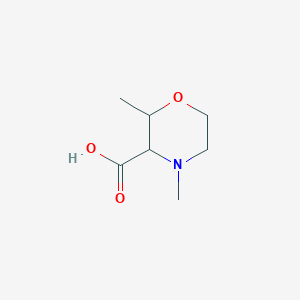
![trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine](/img/structure/B12930701.png)
![3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)
